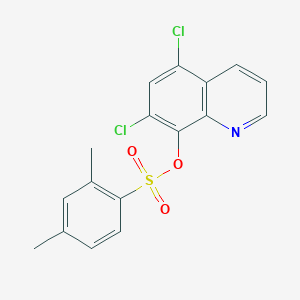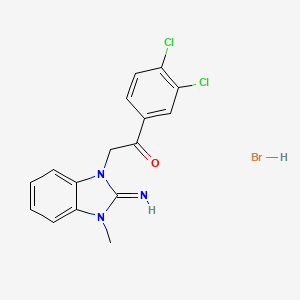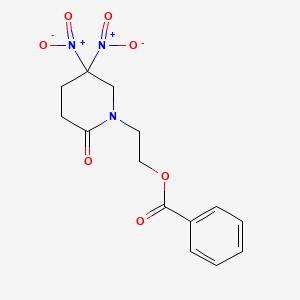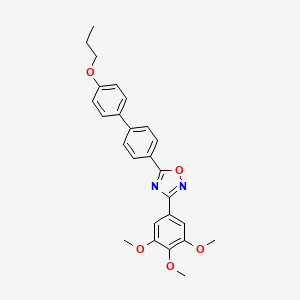amine oxalate](/img/structure/B5100504.png)
[2-(4-chloro-2,6-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-chloro-2,6-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalate is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as CDMPEA and is a member of the phenethylamine family of compounds. CDMPEA has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of CDMPEA is not fully understood, but it is believed to act as a partial agonist at several different receptor sites in the brain. It has been found to modulate the release and uptake of several different neurotransmitters, including dopamine, serotonin, and norepinephrine. CDMPEA has also been found to have a direct effect on the activity of certain ion channels in the brain.
Biochemical and Physiological Effects:
CDMPEA has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which can lead to increased mood and motivation. CDMPEA has also been found to have a neuroprotective effect, which may make it useful in the treatment of certain neurological disorders.
实验室实验的优点和局限性
CDMPEA has several advantages for use in scientific research. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It has also been extensively studied, which means that there is a large body of literature available on its properties and potential applications. However, CDMPEA has some limitations for use in lab experiments. It has a relatively short half-life, which means that its effects may be short-lived. It also has a relatively low potency, which may limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research on CDMPEA. One area of interest is its potential applications in the treatment of neurological disorders, such as Parkinson's disease and depression. Researchers may also be interested in studying the effects of CDMPEA on other neurotransmitter systems, such as the GABAergic system. Additionally, there may be potential applications for CDMPEA in the field of drug discovery, as it has been found to have a range of effects on the central nervous system.
合成方法
The synthesis of CDMPEA involves the reaction of 4-chloro-2,6-dimethylphenol with 2-(2-methoxyethoxy)ethylamine in the presence of a base. The resulting compound is then treated with oxalic acid to form the oxalate salt of CDMPEA. The synthesis of CDMPEA is a well-established method, and the compound is readily available for research purposes.
科学研究应用
CDMPEA has been extensively studied for its potential applications in scientific research. It has been found to have a range of effects on the central nervous system, including the ability to modulate neurotransmitter release and uptake. CDMPEA has also been found to have potential applications in the treatment of certain neurological disorders, such as Parkinson's disease and depression.
属性
IUPAC Name |
N-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2.C2H2O4/c1-10-8-12(14)9-11(2)13(10)17-7-5-15-4-6-16-3;3-1(4)2(5)6/h8-9,15H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPALNRODYYHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCNCCOC)C)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5100441.png)
![4-({3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)morpholine](/img/structure/B5100448.png)
![6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5100452.png)
![3-bromo-4-methyl-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide](/img/structure/B5100462.png)
![6-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5100463.png)
![1,2,3-trimethyl-1H-imidazo[4,5-b]pyridin-3-ium iodide](/img/structure/B5100467.png)


![methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B5100493.png)


![4-[6-(3-phenoxyphenoxy)hexyl]morpholine](/img/structure/B5100530.png)